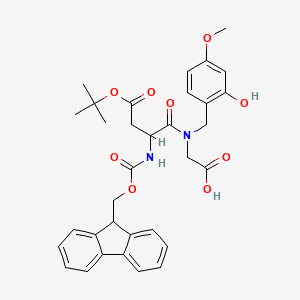

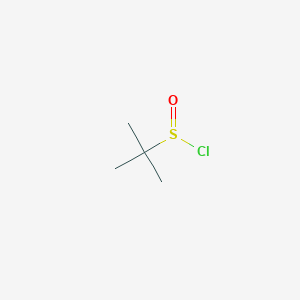

![molecular formula C16H14N2O B1335483 2-(3,4-二甲基苯基)咪唑并[1,2-a]吡啶-3-甲醛 CAS No. 881041-64-1](/img/structure/B1335483.png)

2-(3,4-二甲基苯基)咪唑并[1,2-a]吡啶-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

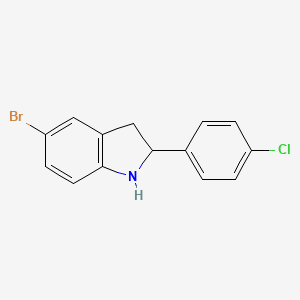

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system. This particular derivative is characterized by the presence of a 3,4-dimethylphenyl group and a formyl group at specific positions on the imidazo[1,2-a]pyridine core.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the one-pot synthesis of 3-aryl imidazo[1,2-a]pyridines, which can be performed at room temperature without the need for transition metals. This method typically uses 2-amino-4-methylpyridine, an aldehyde (such as 2-phenylacetaldehyde), and N-iodosuccinimide, followed by cyclization with a saturated aqueous solution of NaHCO3 to yield the desired product . Another method utilizes a multicomponent cascade reaction, which can be followed by Suzuki coupling and a multicomponent cyclization reaction to synthesize N-fused imidazole derivatives .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be characterized using various analytical techniques such as 2D NMR, IR, and high-resolution mass analysis . Additionally, DFT calculations can be performed to understand the structure, bonding, and band gap of the molecules .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, they can react with different aryl ketones in the presence of a catalytic amount of KOH to yield propenones, which can then be cyclized with urea or thiourea to afford pyrimidinones or pyrimidinthiones . They can also participate in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their substitution patterns. These compounds can exhibit interesting photophysical responses, such as strong positive solvatochromism in the emission spectra, indicating a polar excited state due to efficient charge migration . They can also show fluorescence emission in a range of wavelengths, with quantum yields that are improved compared to monosubstituted compounds . The thermal, electrochemical, and morphological stability of these compounds can be explored using cyclic voltammetry, thermogravimetric analysis, and AFM methods .

科学研究应用

合成和生物研究

- 合成过程:这种化合物是通过多步反应合成的,涉及与不同芳基酮反应以及与尿素和硫脲(Ladani et al., 2009)环化的反应。

- 生物应用:合成的化合物表现出抗菌特性,显示出抗菌和抗真菌活性(Joshi et al., 2012)。

化学反应和催化

- 催化反应:合成这种化合物涉及水介导的氢胺化和银催化的氨氧化反应,产生中等至良好产率的羰基醛(Mohan et al., 2013)。

有机框架中的应用

- 镧系金属有机框架:与2-(3,4-二甲基苯基)咪唑并[1,2-a]吡啶-3-甲醛相关的化合物已被用于合成具有潜在应用于化学品如苯甲醛荧光传感的镧(III)-有机框架(Shi et al., 2015)。

咪唑并[1,2-a]吡啶及相关化合物的合成

- 高效合成方法:已开发出各种高效的合成相关咪唑并[1,2-a]吡啶的方法,例如使用铜催化的亲核加成和涉及Sonogashira偶联/炔烯-羰基交换的一锅法反应(Baig等,2017)。

生物活性研究

- 抗菌活性:这种化合物的衍生物显示出强大的抗菌活性,特别是对真菌物种,突显了它们作为抗菌剂的潜力(Al-Lami et al., 2018)。

未来方向

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They are used in several clinically used drugs . Therefore, future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core to improve the ecological impact of the classical schemes .

属性

IUPAC Name |

2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-6-7-13(9-12(11)2)16-14(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTGUFQZHCNDGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

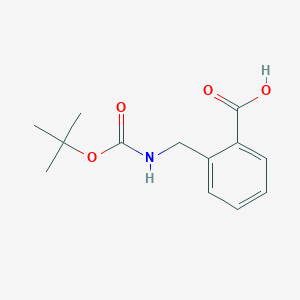

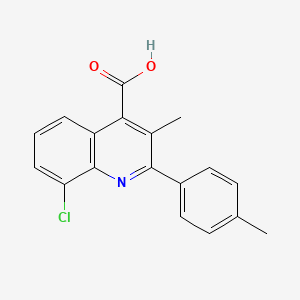

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)

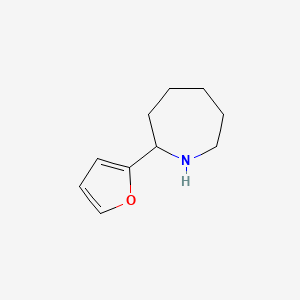

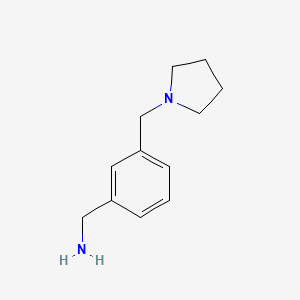

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)